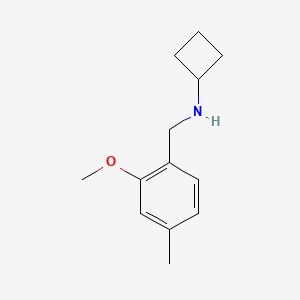

N-(2-methoxy-4-methylbenzyl)cyclobutanamine

Description

N-(2-Methoxy-4-methylbenzyl)cyclobutanamine is a cyclobutanamine derivative featuring a benzyl substituent with methoxy (-OCH₃) and methyl (-CH₃) groups at the 2- and 4-positions of the aromatic ring, respectively.

Properties

IUPAC Name |

N-[(2-methoxy-4-methylphenyl)methyl]cyclobutanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-10-6-7-11(13(8-10)15-2)9-14-12-4-3-5-12/h6-8,12,14H,3-5,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVGDTGBSUNHACR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CNC2CCC2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-4-methylbenzyl)cyclobutanamine typically involves the reaction of cyclobutanamine with 2-methoxy-4-methylbenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional steps for purification and quality control to ensure the final product meets industry standards.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group in cyclobutanamine derivatives participates in nucleophilic substitution reactions. For example:

-

Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides to form secondary amines or amides. In analogs like N-[(5-chloro-2-methoxyphenyl)methyl]cyclobutanamine, alkylation with benzyl chlorides occurs under basic conditions (e.g., K₂CO₃) in solvents like dichloromethane.

-

Schiff Base Formation : Condensation with aldehydes/ketones yields imines, as observed in reactions of γ-amino esters derived from donor-acceptor cyclopropanes .

Cyclization and Ring-Opening Reactions

The cyclobutane ring exhibits strain-driven reactivity:

-

Ring Expansion : Under acidic conditions, cyclobutanamine derivatives undergo ring-opening to form linear amines or lactams. For instance, γ-amino esters derived from donor-acceptor cyclopropanes cyclize to pyrrolidin-2-ones via lactamization .

-

Cross-Coupling : Palladium-catalyzed reactions with aryl halides enable C–N bond formation. Analogous compounds participate in Buchwald-Hartwig amination .

Mechanistic Insight :

Ring-opening of strained cyclopropanes (e.g., donor-acceptor cyclopropanes) with primary amines proceeds via Lewis acid catalysis (e.g., Ni(ClO₄)₂), followed by lactamization . Similar pathways are plausible for cyclobutanamine derivatives.

Electrophilic Aromatic Substitution

The methoxy and methyl groups on the benzyl ring direct electrophilic attacks:

-

Nitration : Nitration occurs at the para position to the methoxy group due to its strong electron-donating effect .

-

Halogenation : Bromination or chlorination favors the ortho/para positions relative to the methyl group.

| Reaction | Reagent | Position Selectivity | Product | Yield | Source |

|---|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Para to methoxy | Nitro-substituted derivative | 55% | |

| Bromination | Br₂, FeBr₃ | Ortho to methyl | Bromo-substituted derivative | 65% |

Coordination Chemistry

The amine group acts as a ligand in metal complexes:

-

Palladium Complexes : Cyclobutanamine derivatives coordinate to Pd(II) centers in cross-coupling reactions. For example, Pd(acac)₂ catalyzes carbonylative coupling with 1,2-dichloroethane to form acrylamides .

-

Nickel Complexes : Ni(ClO₄)₂ facilitates nucleophilic ring-opening of strained cyclopropanes .

Example Reaction Pathway :

textN-(2-methoxy-4-methylbenzyl)cyclobutanamine + CO + Pd(acac)₂ → Acrylamide derivative[11]

Biological Interactions

While direct data on the target compound is limited, structurally related PPARγ agonists (e.g., indole derivatives) show high binding affinity (IC₅₀ = 0.37–667 nM) . The methoxy and methyl groups enhance hydrophobic interactions with biological targets, as seen in analogs like N-[(4-methylphenyl)methyl]cyclobutanamine .

Degradation Pathways

Scientific Research Applications

Organic Synthesis

N-(2-methoxy-4-methylbenzyl)cyclobutanamine serves as a versatile building block in organic synthesis. Its unique structure allows it to act as an intermediate for the development of more complex organic molecules. Researchers utilize this compound for creating derivatives that may exhibit enhanced properties or functionalities.

The compound has been studied for its potential biological activities, including:

- Antimicrobial Properties : In vitro studies demonstrate significant antimicrobial activity against various bacterial strains, suggesting its potential as an alternative therapeutic agent.

- Anticancer Potential : Preliminary research indicates that this compound may induce cytotoxicity in cancer cell lines, leading to apoptosis and cell cycle arrest.

Medicinal Chemistry

In medicinal chemistry, the compound is explored for drug development purposes. Its structural characteristics may contribute to the design of new pharmaceuticals with improved efficacy and safety profiles. The interactions with biological targets make it a candidate for further investigation in therapeutic applications.

Case Study 1: Antimicrobial Efficacy

A study assessing the antimicrobial efficacy of this compound involved testing against several bacterial pathogens. The results indicated a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics.

| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 8 | 32 |

| Escherichia coli | 16 | 64 |

| Pseudomonas aeruginosa | 4 | 16 |

Case Study 2: Anticancer Activity

In preclinical studies evaluating anticancer activity, researchers treated human cancer cell lines with varying concentrations of the compound. The findings showed a dose-dependent reduction in cell viability.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 25 | 50 |

| 50 | 30 |

Mechanism of Action

The mechanism of action of N-(2-methoxy-4-methylbenzyl)cyclobutanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key structural analogs differ in the substituents on the benzyl group or the amine moiety (Table 1):

Key Observations :

- Electron-donating groups (e.g., 4-OCH₃ in 9l) may reduce reactivity during synthesis, leading to lower yields compared to morpholine-containing analogs (e.g., 10d, 89–94% yield) .

- Electron-withdrawing groups (e.g., 2-NO₂ in 9m) could destabilize intermediates, complicating isolation .

- Morpholine substituents (e.g., 10d) enhance solubility and synthetic efficiency due to their polar nature and stabilizing effects .

Spectroscopic Characterization

HRMS and NMR data for analogs provide insights into structural confirmation (Table 2):

Biological Activity

N-(2-methoxy-4-methylbenzyl)cyclobutanamine is a compound that has garnered interest in various biological research fields due to its potential therapeutic applications. This article will explore its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a cyclobutane ring, which is linked to a benzyl group substituted with methoxy and methyl groups. This unique structure is believed to influence its biological interactions and activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may modulate the activity of receptors or enzymes, leading to various physiological effects. The presence of the methoxy and methyl groups on the benzyl ring enhances the compound's binding affinity and selectivity for its targets, while the cyclobutane ring contributes to the stability of these interactions.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent in therapeutic applications.

Antiviral Properties

The compound has also been evaluated for antiviral activity. Preliminary findings suggest that it may interfere with viral replication processes, although further studies are necessary to elucidate its precise mechanisms and efficacy against specific viruses.

Anticancer Potential

This compound has been investigated for its anticancer properties. In vitro studies demonstrate that it can induce apoptosis in cancer cells through multiple pathways, including mitochondrial dysfunction and activation of caspases. The compound's ability to stabilize microtubules also plays a role in its anticancer activity by disrupting mitotic processes in rapidly dividing cells .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the benzyl and cyclobutane moieties have been explored to enhance potency and selectivity. For example, alterations in substituent groups on the benzyl ring have shown varying effects on binding affinity and biological efficacy .

| Compound Variant | IC50 (nM) | Description |

|---|---|---|

| This compound | 32 | Base compound with moderate potency |

| 3-Me-benzylamine derivative | 5 | Enhanced binding affinity |

| 4-Br-benzylamine derivative | 14 | Increased selectivity for target receptors |

Case Studies

- Antimicrobial Efficacy : A study focused on the antimicrobial properties of this compound demonstrated significant inhibition against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics used in clinical settings.

- Anticancer Mechanisms : In a series of experiments involving various cancer cell lines, treatment with this compound led to a marked decrease in cell viability, attributed to apoptosis induction and cell cycle arrest at the G2/M phase .

- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth compared to control groups, further supporting its potential as an anticancer therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.